molecular formula C9H9ClFNO2 B14854955 Ethyl 4-chloro-3-fluoropyridine-2-acetate

Ethyl 4-chloro-3-fluoropyridine-2-acetate

Cat. No.: B14854955
M. Wt: 217.62 g/mol
InChI Key: CKGZMWKEZPOLHB-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-3-fluoropyridine-2-acetate is a halogenated pyridine derivative characterized by a chloro group at the 4-position, a fluorine atom at the 3-position, and an ethyl acetate moiety at the 2-position of the pyridine ring. This compound is of interest in medicinal and agrochemical research due to the electronic and steric effects imparted by its substituents, which influence reactivity and binding affinity in target systems. However, structural analogs and related esters in the evidence allow for comparative analysis.

Properties

Molecular Formula

C9H9ClFNO2

Molecular Weight

217.62 g/mol

IUPAC Name

ethyl 2-(4-chloro-3-fluoropyridin-2-yl)acetate

InChI

InChI=1S/C9H9ClFNO2/c1-2-14-8(13)5-7-9(11)6(10)3-4-12-7/h3-4H,2,5H2,1H3

InChI Key

CKGZMWKEZPOLHB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC=CC(=C1F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-chloro-3-fluoropyridine-2-acetate typically involves the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with ethyl acetate. This reaction can be facilitated by using a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure maximum conversion and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-chloro-3-fluoropyridine-2-acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of ethyl 4-chloro-3-fluoropyridine-2-acetate involves its interaction with specific molecular targets. The presence of halogens in the pyridine ring can enhance its binding affinity to certain enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares ethyl 4-chloro-3-fluoropyridine-2-acetate with three analogs, focusing on molecular structure, physicochemical properties, and synthetic methodologies.

Table 1: Comparative Analysis of Pyridine-Based Acetate Derivatives

Compound Name Molecular Formula Molar Mass (g/mol) Density (g/cm³) Boiling Point (°C) pKa Key Substituents Synthesis Pathway
This compound C₉H₉ClFNO₂* N/A† N/A† N/A† N/A† Cl (C4), F (C3), ethyl acetate (C2) Not explicitly detailed in evidence‡
Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-{[(4-fluorophenyl)methyl]carbamoyl}acetate C₁₈H₁₅ClF₄N₂O₃ 418.77 1.386 524.9 9.15 Cl (C3), CF₃ (C5), carbamoyl-(4-fluorobenzyl) (C2) Multi-step synthesis involving coupling of pyridine and carbamoyl intermediates
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate C₁₂H₁₆N₂O₃S₂ 300.39‡‡ N/A N/A N/A Thietan-3-yloxy (C4), methyl (C6), thioether linkage (C2) Reaction of ethyl-2-(6-methyl-4-oxo-pyrimidinylthio)acetate with 2-chloromethylthiirane
Ethyl 2-(2-(dimethylamino)thiophen-3-yl)-2-oxoacetate C₁₀H₁₃NO₃S 227.28 N/A N/A N/A Dimethylamino-thiophene (C3), oxoacetate (C2) Multicomponent synthesis from acetylenic esters, tetramethylthiourea, and ethyl bromopyruvate

*Inferred molecular formula based on IUPAC nomenclature. ‡Synthesis of analogous compounds (e.g., ) involves halogenation and esterification steps. ‡‡Calculated from molecular formula.

Key Observations:

Substituent Effects on Physicochemical Properties The trifluoromethyl (CF₃) and carbamoyl groups in the compound from increase molar mass (418.77 g/mol) and boiling point (524.9°C) compared to simpler pyridine esters. The electron-withdrawing CF₃ group also lowers pKa (9.15), enhancing acidity .

Synthetic Complexity

  • Multicomponent reactions (e.g., ) enable rapid assembly of heterocyclic esters but may lack regioselectivity. In contrast, stepwise synthesis (e.g., ) allows precise functionalization but requires stringent conditions.

Pharmacological Relevance

  • Carbamoyl and trifluoromethyl groups () are common in agrochemicals and pharmaceuticals due to their metabolic stability and binding specificity, whereas the chloro-fluoro combination in the target compound may offer unique halogen bonding interactions.

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